1-Cyclobutyl-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Cyclobutyl-1H-imidazole-4-carboxylic acid is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a cyclobutyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Cyclobutyl-1H-imidazole-4-carboxylic acid can be achieved through several routes. One common method involves the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas in hexamethylphosphoric triamide at room temperature, catalyzed by copper (I) chloride. This reaction yields disubstituted imidazole-4-carboxylate esters, which can be further processed to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclobutyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclobutyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form hydrogen bonds with amino acid residues makes it useful in studying protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid moiety can form hydrogen bonds with amino acid residues, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclobutyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:
1-Methyl-1H-imidazole-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclobutyl group.
1-Phenyl-1H-imidazole-4-carboxylic acid: Features a phenyl group, which affects its chemical properties and applications.
1-Benzyl-1H-imidazole-4-carboxylic acid: Contains a benzyl group, influencing its reactivity and biological activity.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-cyclobutylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALFONURXOTCQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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